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molecular formula CaHNO3 B158867 Calcium nitrate CAS No. 10124-37-5

Calcium nitrate

Cat. No. B158867
M. Wt: 103.09 g/mol
InChI Key: WLQXPAUZYVXSNE-UHFFFAOYSA-N
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Patent
US05817283

Procedure details

A method of removing dioxide and nitrogen oxides from a gaseous stream where an alkaline earth compound is added, either in a wet scrubbing unit which substantially saturates the gaseous stream with water, or to a gaseous stream to which water has been added, and the gaseous stream then exposed to a coronal discharge, with dry calcium hydroxide added which reacts with nitric acid formed by the coronal discharge to form calcium nitrate. Alkaline earth sulfites or sulfates, formed by reaction of the alkaline earth compound with sulfur dioxide are removed from the gaseous stream and calcium nitrate, formed by reaction of injected dry calcium hydroxide with the nitric acid produced are separated from the gaseous stream and the gaseous stream, with sulfur dioxide and nitrogen oxides removed, is discharged to the atmosphere.
[Compound]
Name
dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrogen oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[N+:4]([O-:7])([OH:6])=[O:5]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Ca+2:2].[N+:4]([O-:7])([O-:6])=[O:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
nitrogen oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added which
CUSTOM
Type
CUSTOM
Details
formed by the coronal discharge

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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